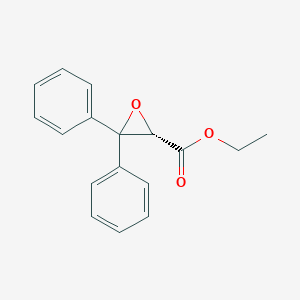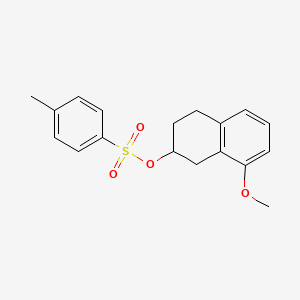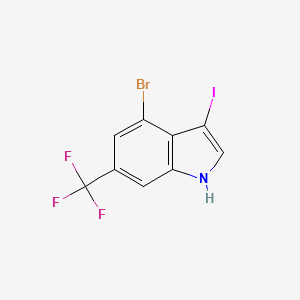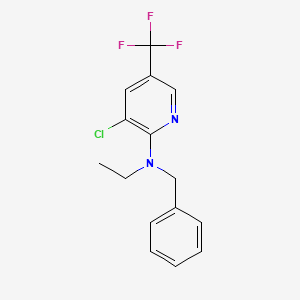![molecular formula C13H14N2O5S B11830886 (1R,6S)-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11830886.png)
(1R,6S)-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,6S)-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a nitrobenzenesulfonyl group and an azabicycloheptane core, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S)-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the azabicycloheptane core, followed by the introduction of the nitrobenzenesulfonyl group and the carbaldehyde functionality. Common reagents used in these steps include sulfonyl chlorides, nitrobenzene derivatives, and aldehyde precursors. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production with consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
(1R,6S)-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the sulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic reagents like sodium azide (NaN3) and organometallic compounds.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(1R,6S)-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1R,6S)-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The nitrobenzenesulfonyl group can undergo reduction to form reactive intermediates that interact with cellular components. The azabicycloheptane core may also play a role in binding to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Boc-4-AP: tert-butyl 4-(phenylamino)piperidine-1-carboxylate, used as an intermediate in the manufacture of fentanyl.
1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole compound with dichlorocobalt: A compound with a similar triazole structure.
4-Aminobenzenesulfonic acid compound with 1-(4-chlorobenzyl)-4-octyl-1,4-dihydro-5H-tetraazol-5-imine: Another sulfonyl-containing compound.
Uniqueness
(1R,6S)-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H14N2O5S |
|---|---|
Peso molecular |
310.33 g/mol |
Nombre IUPAC |
(1R,6S)-3-(4-nitrophenyl)sulfonyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde |
InChI |
InChI=1S/C13H14N2O5S/c16-9-13-5-6-14(8-10(13)7-13)21(19,20)12-3-1-11(2-4-12)15(17)18/h1-4,9-10H,5-8H2/t10-,13-/m0/s1 |
Clave InChI |
JLIBVJHUCRCCTE-GWCFXTLKSA-N |
SMILES isomérico |
C1CN(C[C@H]2[C@@]1(C2)C=O)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
C1CN(CC2C1(C2)C=O)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1R,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11830808.png)
![(3aS,4aS,9aR)-3a-(azidomethyl)-1H,3H,3aH,4H,4aH,5H,6H,7H,8H,9aH-furo[3,4-b]quinoline](/img/structure/B11830818.png)

![Methanesulfonato[(di(1-adamantyl)-n-butylphos-phine)-2-(2'-amino-1,1'-biphenyl)]palladium(II)](/img/structure/B11830827.png)



![N-(2-hydroxyethyl)-7-methyl-2-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11830860.png)


![L-Valine, N-[(4-bromophenyl)methyl]-, methyl ester](/img/structure/B11830880.png)
![(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-Ethyl-7-hydroxy-17-((R)-4-hydroxybutan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B11830903.png)

